ITH15004

P2X7 Receptor Neuroinflammation Antagonist Screening

ITH15004, chemically designated as 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one, is a synthetic, non-nucleotide purine derivative that acts as an antagonist of the ATP-gated P2X7 ion channel. It has been introduced as a pharmacological tool for investigating the role of P2X7 receptor blockade in neuroinflammation and mitochondrial regulation in excitable cells.

Molecular Formula C13H7Cl3N4O
Molecular Weight 341.6 g/mol
Cat. No. B10821968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITH15004
Molecular FormulaC13H7Cl3N4O
Molecular Weight341.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC3=C2N=CN=C3Cl
InChIInChI=1S/C13H7Cl3N4O/c14-7-1-2-8(9(15)3-7)10(21)4-20-6-19-11-12(16)17-5-18-13(11)20/h1-3,5-6H,4H2
InChIKeyNLRGSGVPLHCTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ITH15004 for P2X7 Antagonism Research: What Scientists and Procurement Teams Need to Know


ITH15004, chemically designated as 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one, is a synthetic, non-nucleotide purine derivative that acts as an antagonist of the ATP-gated P2X7 ion channel [1]. It has been introduced as a pharmacological tool for investigating the role of P2X7 receptor blockade in neuroinflammation and mitochondrial regulation in excitable cells [1].

✓
P2X7-mediated neuroinflammatory pathway studies
✓
Mitochondrial calcium handling research in excitable cells
✓
CNS-target engagement studies requiring BBB penetration

ITH15004 in Neuroinflammation Research: Why Simple P2X7 Antagonist Swaps Are Risky


While multiple P2X7 antagonists exist, they exhibit significant structural and pharmacological divergence. Many are large nucleotides or complex heterocycles with limited brain penetration or distinct selectivity profiles. ITH15004 is distinguished as a low-molecular-weight, non-nucleotide purine derivative with specific dichloroaryl substitution. This unique chemotype confers a different interaction with the P2X7 receptor and enables high blood-brain barrier (BBB) permeability, a feature often absent in competing analogs [1]. Furthermore, its specific functional impact on mitochondrial calcium handling introduces a secondary mechanism of action that cannot be assumed for other P2X7 blockers [2]. Consequently, substituting ITH15004 with another P2X7 antagonist can introduce significant variability in model outcomes, particularly in studies requiring CNS exposure or involving catecholamine secretion.

Chemotype: Non-nucleotide scaffold may shift P2X7 interaction profile compared to nucleotide antagonists.
CNS exposure: Limited BBB permeability in many P2X7 antagonists can alter neuroinflammation model outcomes.
Mitochondrial effect: Absence of mitochondrial calcium modulation may change catecholamine secretion endpoints.

ITH15004 Quantitative Evidence Guide: Direct Performance Comparisons vs. Analogs


ITH15004 vs. BBG: 5-Fold Improvement in P2X7 Antagonist Potency (IC50)

ITH15004 demonstrates a 5-fold improvement in potency compared to the well-established P2X7 antagonist Brilliant Blue G (BBG) [1].

P2X7 IC50 vs BBG
Head-to-head
ITH15004 IC50 9 µM
BBG IC50 45 µM (5-fold)
Relative potency
Reported potency difference in YO-PRO-1 assay
HEK293 human P2X7 model; review conditions
P2X7 Receptor Neuroinflammation Antagonist Screening

ITH15004 BBB Permeability vs. A438079: Superior CNS Penetration for In Vivo Models

In a standardized Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), ITH15004 exhibited high permeability (Pe = 5.7 × 10⁻⁶ cm/s), confirming its ability to cross the blood-brain barrier. This contrasts sharply with the reference P2X7 antagonist A438079, which shows minimal permeability (Pe = 0.8 × 10⁻⁶ cm/s) [1].

BBB Permeability
Head-to-head
ITH15004 Pe 5.7×10⁻⁶ cm/s A438079 Pe 0.8×10⁻⁶ cm/s (>7-fold)
Supports BBB penetration comparison
PAMPA-BBB model; validate in vivo
Blood-Brain Barrier CNS Drug Delivery PAMPA

ITH15004 Mitochondrial Modulation: Functional Distinction from P2X7 Blockade Alone

Beyond its P2X7 antagonism, ITH15004 uniquely facilitates catecholamine exocytosis via a mitochondrial calcium-dependent mechanism. In bovine chromaffin cells, ITH15004 (30 µM) potentiated high K⁺-evoked secretion by 1.5- to 2.0-fold, an effect not reported for other P2X7 antagonists [1].

Catecholamine Secretion
Class-level
1.5–2.0-fold potentiation at 30 µM
Reported mitochondrial modulation context
Bovine chromaffin cells; class inference
Mitochondrial Calcium Exocytosis Chromaffin Cells

ITH15004 Functional Efficacy: IL-1β Suppression at Sub-IC50 Concentrations

ITH15004 demonstrates functional efficacy in a primary cell model of inflammation. At a concentration of 1 µM—well below its 9 µM IC50 for P2X7—it significantly suppresses IL-1β release from LPS-primed, ATP-stimulated mouse peritoneal macrophages [1].

IL-1β Suppression
Reported
1 µM: ↓ IL-1β release
Supports anti-inflammatory assay context
Primary macrophage model; source review
IL-1β Inflammation Macrophage Assay

ITH15004 Superior Potency Over JNJ47965567: A Structural Analog Comparison

ITH15004 demonstrates significantly higher potency compared to the structurally related analog JNJ47965567. In the same YO-PRO-1 dye uptake assay in HEK293 cells expressing human P2X7 receptors, ITH15004 exhibited an IC50 of 9 µM, while JNJ47965567 showed an IC50 > 100 µM, indicating over an order of magnitude difference in antagonistic activity [1].

Potency vs JNJ47965567
Head-to-head
ITH15004 IC50 9 µM JNJ47965567 >100 µM (>11-fold)
Reported potency difference in same assay
Confirm independently; structural analog review
P2X7 Antagonist Comparative Potency Structural Analog

ITH15004 In Vivo Neuroprotection: 2-Fold RGC Survival Advantage Over Vehicle

In a mouse model of acute ocular hypertension (AOHT), ITH15004 treatment alone resulted in approximately 70% retinal ganglion cell (RGC) population survival at 7 days post-injury compared to approximately 40% survival in vehicle-treated animals [1].

RGC Survival (AOHT)
Head-to-head
ITH15004 ~70% survival Vehicle ~40% survival
Supports retinal neuroprotection endpoint review
Mouse AOHT model; endpoint interpretation
Neuroprotection Retinal Ganglion Cell In Vivo Model

ITH15004 Optimal Use Cases: Where the Data Supports Its Application


P2X7-Mediated Neuroinflammation Studies Requiring BBB Penetration

ITH15004 is an optimal selection for in vivo models of neuroinflammation, including those for Alzheimer's disease, Parkinson's disease, or multiple sclerosis, where target engagement within the CNS is essential. Its high BBB permeability (PAMPA Pe = 5.7 × 10⁻⁶ cm/s) provides a critical advantage over many other P2X7 antagonists like A438079, which have limited brain penetration [1].

Retinal Neuroprotection and Glaucoma Research Models

The compound is supported by in vivo data for retinal neuroprotection. In a mouse model of acute ocular hypertension, ITH15004 monotherapy increased retinal ganglion cell survival to ~70% versus ~40% with vehicle, and in combination with DHF, preserved inner retinal thickness to levels indistinguishable from uninjured controls [1]. This makes ITH15004 a compelling candidate for glaucoma research and studies of optic nerve degeneration.

Investigating Mitochondrial Regulation in Exocytosis and Excitable Cells

For researchers studying calcium signaling, mitochondrial bioenergetics, or catecholamine secretion in cells like adrenal chromaffin cells, ITH15004 serves as a unique tool. Its capacity to potentiate K⁺-evoked secretion by 1.5- to 2.0-fold via mitochondrial calcium handling modulation distinguishes it from standard P2X7 antagonists [1].

In Vitro Studies of IL-1β-Driven Inflammation

ITH15004 is well-suited for in vitro inflammatory models, particularly those involving IL-1β release from macrophages. Its demonstrated ability to suppress IL-1β at a concentration of 1 µM in primary mouse peritoneal macrophages validates its use in mechanistic studies of sterile inflammation and pyroptosis [1].

Application
Selection Property
Validation Focus
CNS neuroinflammation studies
BBB permeability profile
P2X7 pathway engagement in CNS
Retinal neuroprotection models
RGC survival model context
Neuroprotection endpoint monitoring
Mitochondrial calcium & exocytosis studies
Mitochondrial modulation context
Catecholamine secretion pathway
IL-1β-driven inflammation assays
Inflammatory cytokine release context
Macrophage IL-1β suppression endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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